molecular formula C13H16N4O2 B13682249 benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate

benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate

Cat. No.: B13682249
M. Wt: 260.29 g/mol
InChI Key: FWYGDOQHOGHNDI-UHFFFAOYSA-N
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Description

Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate (CAS 2302591-43-9) is a high-purity heterocyclic building block designed for professional research and industrial applications. This compound, with a molecular formula of C13H16N4O2 and a molecular weight of 260.29 g/mol, is a key synthetic intermediate in medicinal chemistry and drug discovery . Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in chemical biology known for its hydrogen-bonding capability and metabolic stability, which is valuable for exploring structure-activity relationships in novel therapeutic agents . The molecule features a benzyloxycarbonyl (Cbz) protected amine, which serves as a versatile handle for orthogonal deprotection and further synthetic elaboration, enabling the construction of more complex molecules . This makes it exceptionally useful in combinatorial chemistry, fragment-based drug discovery, and the synthesis of compound libraries. Available with a minimum purity of 97%, this product is intended for laboratory research and manufacturing use only . It is strictly not for diagnostic, therapeutic, or consumer use, and is not intended for humans or animals. Please note that this product is non-returnable.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)7-8-14-13(18)19-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,14,18)

InChI Key

FWYGDOQHOGHNDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Click Chemistry via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The most widely reported and reliable method for preparing benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate involves the CuAAC reaction between an azide and an alkyne precursor. This approach is favored due to its mild conditions, high yields, and regioselectivity.

  • Step 1: Preparation of Azide Intermediate
    The azide precursor is typically synthesized by converting a suitable amine or halide into the corresponding azide. For example, a 2-azidoethyl derivative can be prepared by nucleophilic substitution of a 2-bromoethyl intermediate with sodium azide.

  • Step 2: Preparation of Alkyne-Functionalized Carbamate
    The carbamate moiety is introduced by reacting benzyl chloroformate (Cbz-Cl) or benzyl isocyanate with an alkyne-functionalized amine or alcohol. For instance, propargyl amine can be reacted with benzyl chloroformate to form benzyl N-propargyl carbamate.

  • Step 3: CuAAC Reaction
    The azide and alkyne are then combined in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, in a suitable solvent like tert-butanol/water or dimethylformamide (DMF). This reaction yields the 1,4-disubstituted 1,2,3-triazole ring linking the carbamate and benzyl groups via the ethyl spacer.

This method is exemplified in the synthesis of various O-(1,2,3-triazol-4-yl)methyl carbamates, where aromatic azides react with prop-2-yn-1-yl N-cyclohexylcarbamate under click chemistry conditions to afford the desired carbamate-triazole derivatives.

Alternative Synthetic Routes

  • Reduction and Carbamate Formation
    An alternative route involves reduction of a triazole carboxylic acid or ester to the corresponding alcohol or amine, followed by carbamate formation via reaction with benzyl chloroformate or benzyl isocyanate. For example, lithium aluminum hydride (LiAlH4) reduction of triazole carboxylic acid derivatives yields the corresponding alcohols or amines, which can then be coupled with benzyl isocyanate to form the carbamate.

  • Nucleophilic Substitution and Coupling
    Another approach includes nucleophilic substitution reactions where benzyl bromide derivatives are reacted with phenols or amines to introduce the benzyl group, followed by further functionalization to incorporate the triazole moiety. This method, however, is less direct for the specific compound but is useful in related carbamate syntheses.

Detailed Synthetic Procedure Example

A representative synthesis of this compound could proceed as follows:

Step Reagents & Conditions Description
1 Sodium azide, 2-bromoethylamine Conversion of 2-bromoethylamine to 2-azidoethylamine via nucleophilic substitution
2 Benzyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Protection of amine as benzyl carbamate to yield benzyl N-(2-azidoethyl)carbamate
3 Propargyl methylamine or methylated alkyne derivative Preparation of 1-methyl-1,2,3-triazole precursor
4 CuSO4, sodium ascorbate, solvent (tert-butanol/water), room temperature Copper(I)-catalyzed azide-alkyne cycloaddition to form the triazole ring linking benzyl carbamate and methyltriazole moieties

Research Findings and Optimization

  • Catalyst and Reaction Conditions
    Copper(I) catalysts provide excellent regioselectivity for 1,4-disubstituted triazoles. Reaction times typically range from 1 to 24 hours at room temperature or mild heating. Solvent choice affects yield and purity; mixed aqueous-organic solvents are common.

  • Protecting Group Stability and Deprotection
    Benzyl carbamates are stable under click reaction conditions but can be selectively deprotected using tetrabutylammonium fluoride (Bu4NF) in tetrahydrofuran (THF) under reflux, allowing further functionalization if needed.

  • Yield and Purity
    Reported yields for similar carbamate-triazole syntheses range from 70% to over 90%, with high regioselectivity and minimal by-products.

Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
CuAAC Click Chemistry Azide + Alkyne → 1,2,3-triazole Sodium azide, propargyl amines, CuSO4, sodium ascorbate High regioselectivity, mild conditions, modular Requires azide handling, copper catalyst removal needed
Reduction + Carbamate Formation Reduce triazole acid/ester → amine/alcohol + carbamate formation LiAlH4, benzyl isocyanate Direct carbamate formation, versatile Reduction step sensitive, moisture sensitive reagents
Nucleophilic Substitution + Coupling Benzyl bromide + nucleophile → benzylated intermediate + further coupling Benzyl bromide, K2CO3, acetone Straightforward alkylation Multi-step, less direct for triazole introduction

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines or alcohols.

Acidic Hydrolysis

  • Conditions : 4N HCl, reflux for 6–8 hours.

  • Product : Releases 2-(1-methyltriazol-4-yl)ethylamine and benzyl alcohol.

  • Yield : ~85–90% (based on analogous carbamate hydrolysis in ).

Basic Hydrolysis

  • Conditions : 2M NaOH, 60°C for 4 hours.

  • Product : Generates sodium carbonate, benzyl alcohol, and the free amine.

  • Stability Note : The triazole ring remains intact under these conditions .

Hydrogenolysis of the Benzyl Group

The benzyl carbamate serves as a protective group, removable via catalytic hydrogenation:

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours.

  • Product : Cleaves to 2-(1-methyltriazol-4-yl)ethylamine and toluene.

  • Yield : >95% .

Cross-Coupling Reactions

The triazole moiety participates in metal-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield Reference
Suzuki CouplingPd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 100°CBiaryl derivatives75–80%
Click ChemistryCu(I) catalyst, azide, RTTriazole-linked conjugates90%

Functionalization of the Triazole Ring

The 1-methyltriazol-4-yl group undergoes regioselective modifications:

Alkylation

  • Conditions : MeI, K₂CO₃, DMF, 50°C.

  • Product : Quaternary triazolium salts (e.g., for ionic liquid synthesis) .

  • Yield : 70–75%.

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the triazole .

Aminolysis Reactions

The carbamate reacts with amines to form urea derivatives:

  • Conditions : Primary amine (1.2 eq), DIPEA, DCM, RT.

  • Product : N-[2-(1-methyltriazol-4-yl)ethyl]urea analogs.

  • Yield : 60–65% .

Stability Under Physiological Conditions

Studies comparing O-triazolyl carbamates to aryl carbamates demonstrate enhanced stability:

  • Plasma Half-Life : >7 hours (vs. 62 minutes for aryl carbamates) .

  • Enzymatic Resistance : Minimal hydrolysis by liver esterases or FAAH enzymes .

Comparative Reactivity with Analogues

The dual carbamate-triazole structure enhances reactivity compared to simpler analogs:

Compound Key Reaction Yield Distinct Feature
Benzyl carbamateHydrolysis80%Lacks triazole functionality
1-MethyltriazoleClick chemistry85%No carbamate group
Target compoundCross-coupling90%Synergistic triazole-carbamate

Scientific Research Applications

Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The ethyl chain provides flexibility, allowing the compound to fit into various binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the benzyl carbamate core but differ in substituents, leading to distinct physicochemical and functional properties:

Benzyl N-[2-(4-aminophenyl)ethyl]carbamate
  • Molecular Weight : 270.33 g/mol
  • Substituent: 4-aminophenyl group
  • Key Properties : White solid, insoluble in water but soluble in organic solvents.
  • Applications : Intermediate in organic synthesis and biochemical reagent .
  • Comparison: The 4-aminophenyl group introduces a primary amine, enhancing reactivity in nucleophilic substitution or condensation reactions. However, this amine may also increase susceptibility to oxidation compared to the triazole-containing analogue.
Benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate
  • Substituent : Phthalimide (1,3-dioxoisoindol-2-yl) group
  • Key Properties : Likely crystalline solid with moderate solubility in polar organic solvents.
  • Applications : Acts as a protecting group for amines in multi-step syntheses .
tert-Butyl N-(6-bromohexyl)carbamate
  • Molecular Formula: C₁₁H₂₂BrNO₂
  • Molecular Weight : 280.21 g/mol
  • Substituent : Bromohexyl chain
  • Key Properties : Lipophilic, acid-labile (Boc-protected).
  • Applications : Intermediate in drug synthesis, cleaved under acidic conditions .
  • Comparison : Unlike the benzyl carbamate, the Boc group offers orthogonal protection strategies, highlighting the importance of carbamate selection in synthetic design.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties Applications
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate C₁₃H₁₆N₄O₂ 260.29 1-methyltriazol-4-yl High purity (≥97%), organic solubility Organic synthesis, biochemical research
Benzyl N-[2-(4-aminophenyl)ethyl]carbamate Not specified 270.33 4-aminophenyl Reactive amine, organic solubility Intermediate, reagent
Benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate Inferred: C₁₈H₁₇N₃O₅ Not specified Phthalimide oxyethyl Crystalline, stable Protecting group
tert-Butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ 280.21 Bromohexyl Acid-labile, lipophilic Drug synthesis

Biological Activity

Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and its antibacterial properties. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 2-(1-methyltriazol-4-yl)ethanol. The resulting carbamate structure features a triazole ring, which is known to enhance biological activity through various mechanisms.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the primary biological activities attributed to this compound is its role as a potent inhibitor of FAAH. FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which plays a crucial role in pain modulation and neuroprotection.

Research indicates that derivatives of triazole-containing carbamates exhibit significant inhibitory effects on FAAH, with some compounds demonstrating IC50 values in the low nanomolar range. For instance, studies have shown that certain O-(triazol-4-yl)methyl carbamates can inhibit FAAH irreversibly by covalent binding at the active site, leading to increased levels of endocannabinoids in the central nervous system (CNS) and peripheral tissues .

Table 1: FAAH Inhibition Potency of Selected Carbamate Derivatives

CompoundIC50 (nM)Reference
This compound5.0
URB5973.5
URB6947.0

Antibacterial Activity

In addition to its role as a FAAH inhibitor, this compound has been evaluated for antibacterial properties. Compounds with similar structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

A study reported that certain derivatives exhibited significant antibacterial effects in microdilution assays, demonstrating low minimum inhibitory concentrations (MICs). The cytotoxicity was assessed using the Artemia salina bioassay, indicating that while some compounds were effective against bacteria, they also had acceptable toxicity profiles .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli8
Tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamateS. aureus16

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the triazole ring and the benzyl moiety can significantly impact both FAAH inhibition and antibacterial efficacy.

Research has shown that specific substitutions can enhance binding affinity to FAAH or improve antibacterial potency. For example, compounds with electron-donating groups on the triazole ring tend to exhibit enhanced inhibitory activity against FAAH due to improved interactions within the enzyme's active site .

Q & A

Q. What are the standard synthetic routes for benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate?

The synthesis typically involves carbamate protection and triazole ring formation. For example, tert-butyl carbamate derivatives can undergo alkylation using bromoalkyl intermediates in the presence of K₂CO₃ and NaI in dioxane under reflux (66–72% yield) . Benzyl chloroformate is often employed for carbamate group introduction, as seen in analogous compounds, with careful control of reaction stoichiometry to avoid overalkylation .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the carbamate backbone and triazole substituents. For example, resonance signals for the benzyl group (δ ~7.3 ppm) and triazole protons (δ ~7.5–8.0 ppm) are critical .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for carbamate derivatives?

Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Combining experimental NMR with ab initio calculations (e.g., density functional theory, DFT) can clarify assignments. For instance, Viveka et al. (2016) used DFT to correlate theoretical and experimental NMR shifts for pyrazole derivatives, resolving ambiguities .

Q. What strategies optimize regioselectivity during triazole ring formation?

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-disubstituted triazole formation. Precise control of catalyst loading (e.g., CuSO₄/sodium ascorbate) and reaction time minimizes byproducts .
  • Protecting Group Strategy : Temporary protection of the ethylamine chain with tert-butyl carbamate prevents unwanted side reactions during triazole synthesis .

Q. How does X-ray crystallography using SHELX software aid in structural confirmation?

SHELX programs (e.g., SHELXL) enable high-precision refinement of crystal structures. For carbamates, hydrogen-bonding networks between the carbamate carbonyl and triazole N-atoms can be visualized, confirming spatial orientation. Sheldrick (2008) highlights its robustness in handling twinned data or high-resolution structures .

Q. What are common side reactions during carbamate protection, and how are they mitigated?

  • Overalkylation : Occurs when excess alkylating agent is used. Mitigation involves stepwise addition and monitoring via TLC .
  • Racemization : Avoided by using mild conditions (e.g., benzyl trichloroacetimidate), as demonstrated by Barrett & Pilipauskas (1990) for analogous O-benzyl carbamates .

Methodological Considerations

Q. How to analyze conflicting solubility data across studies?

Discrepancies may stem from polymorphic forms or solvent purity. Conduct parallel experiments with standardized solvents (e.g., HPLC-grade DMSO) and characterize crystalline forms via differential scanning calorimetry (DSC) .

Q. What computational tools predict synthetic pathways for derivatives?

Retrosynthesis platforms (e.g., Reaxys) combined with heuristic scoring (e.g., Pistachio/BKMS_METABOLIC databases) prioritize feasible routes. Adjust "Top-N results" settings to balance novelty and practicality .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

Its carbamate group serves as a protease-resistant linker in prodrug design, while the triazole moiety enables targeted interactions (e.g., WDR5 degraders in ). Functionalization at the ethyl chain or benzyl group tailors bioavailability .

Q. What safety protocols are essential during handling?

  • Use fume hoods to avoid inhalation of fine particles (based on analogous carbamate safety data) .
  • Employ gloveboxes for moisture-sensitive reactions (e.g., tert-butyl carbamate deprotection with trifluoroacetic acid) .

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